molecular formula C14H15F3N6 B2392949 2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2415464-31-0

2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

Cat. No.: B2392949
CAS No.: 2415464-31-0
M. Wt: 324.311
InChI Key: LNJHYYNWMDPJAB-UHFFFAOYSA-N
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Description

2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a piperazine moiety and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine typically involves the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 5-methylpyrimidine with piperazine under suitable conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced through a nucleophilic substitution reaction, often using trifluoromethyl iodide or trifluoromethyl sulfonate as the reagent.

    Cyclization: The final step involves cyclization to form the pyrimidine ring, which is achieved by heating the intermediate compounds under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the trifluoromethyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of reduced piperazine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets:

    Molecular Targets: It primarily targets enzymes such as acetylcholinesterase, inhibiting their activity.

    Pathways Involved: The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development.

Properties

IUPAC Name

2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-4-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N6/c1-10-8-19-12(20-9-10)22-4-6-23(7-5-22)13-18-3-2-11(21-13)14(15,16)17/h2-3,8-9H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNJHYYNWMDPJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)N2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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